Phosphine oxide, (4-methoxyphenyl)diphenyl-

Description

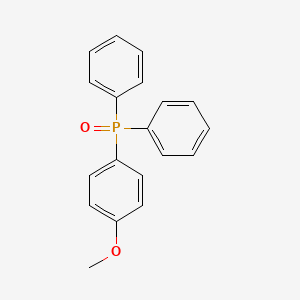

Phosphine oxide, (4-methoxyphenyl)diphenyl-, is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and one 4-methoxyphenyl group, with an oxygen atom completing the trigonal pyramidal geometry. This compound is notable for its electron-rich aromatic substituents, which enhance its stability and reactivity in various chemical contexts. It is widely utilized as a ligand in catalysis, a precursor in organic synthesis, and a functional material in photophysical applications .

Properties

IUPAC Name |

1-diphenylphosphoryl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17O2P/c1-21-16-12-14-19(15-13-16)22(20,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPSVIAXZXYZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441207 | |

| Record name | Phosphine oxide, (4-methoxyphenyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795-44-8 | |

| Record name | Phosphine oxide, (4-methoxyphenyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, (4-methoxyphenyl)diphenyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, (4-methoxyphenyl)diphenylphosphine, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired phosphine oxide .

Industrial Production Methods

Industrial production of phosphine oxides generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (4-methoxyphenyl)diphenyl- undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.

Reduction: Reduction of the phosphine oxide can regenerate the corresponding phosphine.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Borane-dimethylsulfide complex, lithium aluminum hydride.

Nucleophiles: Halides, alkoxides, and amines.

Major Products Formed

Oxidation: Higher oxidation state phosphorus compounds.

Reduction: (4-methoxyphenyl)diphenylphosphine.

Substitution: Various substituted phosphine oxides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Phosphine oxides are increasingly recognized for their therapeutic potential. They have been investigated for their roles as enzyme inhibitors and anticancer agents.

- Topoisomerase Inhibition : Research has demonstrated that phosphine oxide derivatives can act as inhibitors of topoisomerase 1 (TOP1), an enzyme critical for DNA replication. Compounds containing the diphenylphosphoryl group have shown promise in this regard, with some derivatives exhibiting significant antiproliferative activity against various cancer cell lines .

- Anticancer Drugs : Notably, phosphine oxide derivatives have been incorporated into the structures of several approved anticancer drugs. For instance, Brigatinib (Alunbrig®), which targets anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), includes a phosphine oxide moiety that enhances its efficacy in targeted cancer therapies .

- HDAC Inhibition : Some phosphine oxide compounds have also been identified as histone deacetylase inhibitors (HDACi), which play a crucial role in gene expression regulation and cancer progression .

Organic Synthesis

Phosphine oxides serve as valuable intermediates and ligands in organic synthesis.

- Ligands in Coupling Reactions : The compound (4-methoxyphenyl)diphenylphosphine oxide is utilized as a ligand in various coupling reactions, including the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .

- Synthesis of Aryldiphenylphosphine Oxides : A two-step method has been developed for synthesizing aryldiphenylphosphine oxides from tertiary diphenylphosphines and aryl bromides. This method highlights the versatility of phosphine oxides in creating diverse chemical architectures .

Materials Science

The unique properties of phosphine oxides make them suitable for applications in materials science.

- Light-Emitting Materials : Phosphine oxides are being explored as components in light-emitting materials due to their favorable photophysical properties. Their ability to form stable complexes with metals enhances their performance in optoelectronic devices .

- Resin Formulations : Phosphine oxide derivatives are also incorporated into resin formulations, such as novolac resins, to improve mechanical properties and thermal stability. These materials find use in coatings, adhesives, and composites .

Case Study 1: Biological Evaluation of Indenoquinoline Derivatives

A study focused on the synthesis and biological evaluation of indenoquinoline derivatives containing phosphine oxide functionalities revealed their potential as TOP1 inhibitors. The synthesized compounds were tested against various cancer cell lines, demonstrating significant antiproliferative effects .

Case Study 2: Development of Anticancer Agents

Research on phosphine oxide-based anticancer agents has led to the identification of several promising candidates that exhibit selective cytotoxicity against cancer cells while sparing normal cells. These findings support further development of phosphine oxide derivatives as therapeutic agents .

Mechanism of Action

The mechanism of action of phosphine oxide, (4-methoxyphenyl)diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a Lewis base, coordinating to metal centers in enzymes and altering their activity. Additionally, the compound can participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

- Triphenylphosphine Oxide (Ph₃PO): A benchmark ligand in palladium-catalyzed cross-coupling reactions. In the coupling of potassium (4-methoxyphenyl)dimethylsilanolate with aryl bromides, Ph₃PO stabilizes intermediates but requires longer reaction times compared to electron-rich derivatives. Yields average 70–85% under non-rigorous conditions .

- (4-Methoxyphenyl)diphenylphosphine Oxide : Exhibits superior performance in reactions involving electron-rich substrates due to the electron-donating methoxy group. For example, in Suzuki-Miyaura couplings, it achieves yields of 88–90% under similar conditions, outperforming di-p-tolylphosphine oxide (88%) and bis(3,5-dimethylphenyl)phosphine oxide (92%) .

- Bis(2-thienyl)phosphine Oxide: Limited compatibility in hydrazone-forming reactions due to steric and electronic constraints, whereas (4-methoxyphenyl)diphenylphosphine oxide provides moderate to high yields (e.g., 70–85%) in analogous reactions .

Table 1: Reaction Yields of Phosphine Oxides in Cross-Coupling

Structural and Electronic Effects

- Substituent Position : The 4-methoxy group in (4-methoxyphenyl)diphenylphosphine oxide enhances electron density at phosphorus, improving ligand-metal interactions in catalysis. In contrast, tris(2-methoxyphenyl)phosphine oxide (L1) and tris(3-methoxyphenyl)phosphine oxide (L2) show reduced photoluminescence quantum yields (Φ = 0.12–0.15) in chiral Eu(III) complexes compared to the 4-methoxy analog (Φ = 0.23) due to unfavorable steric interactions .

- Steric Bulk : Bis(3,5-dimethylphenyl)phosphine oxide, with bulky substituents, achieves high yields in couplings (92%) but is less effective in forming stable metal-ligand complexes for luminescent applications .

Table 2: Photophysical Properties of Trisubstituted Phosphine Oxides

Biological Activity

Phosphine oxides, particularly those with substituted phenyl groups, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Phosphine oxide, (4-methoxyphenyl)diphenyl- , synthesizing relevant data from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

Phosphine oxide, (4-methoxyphenyl)diphenyl- is characterized by a phosphorous atom bonded to two phenyl groups and one methoxy-substituted phenyl group. The synthesis typically involves the reaction of diphenylphosphine oxide with appropriate electrophiles, yielding compounds with potential biological activities.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of phosphine oxide derivatives. For instance, phosphine oxides have been evaluated as inhibitors of topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair. Compounds derived from phosphine oxides exhibited significant inhibition of TOP1 activity, which is linked to their potential as anticancer agents. A notable study demonstrated that certain phosphine oxide derivatives showed higher inhibition values than the standard drug camptothecin (CPT) at extended incubation times, indicating a promising avenue for cancer therapy .

Cytotoxicity Against Cancer Cell Lines

A series of experiments assessed the cytotoxicity of various phosphine oxide derivatives against multiple cancer cell lines, including HL-60 (human promyelocytic leukemia) and FaDu (hypopharyngeal carcinoma). The results indicated that some derivatives exhibited moderate to strong cytotoxic effects, while others showed selectivity towards cancerous cells without affecting non-cancerous cell lines . For example:

| Compound | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| Compound A | HL-60 | 15 | Moderate |

| Compound B | FaDu | 10 | Strong |

| Compound C | MRC-5 | >100 | Non-toxic |

This selectivity is crucial for developing effective chemotherapeutic agents that minimize damage to healthy tissues.

The mechanism by which phosphine oxides exert their biological effects often involves the inhibition of key enzymes such as TOP1. The compounds interact with DNA and disrupt its relaxation process, leading to apoptosis in cancer cells. Studies utilizing supercoiled plasmid relaxation assays demonstrated that these compounds could effectively inhibit TOP1 activity over extended periods .

Case Study 1: Anticancer Activity

In a significant study, researchers synthesized a series of phosphine oxide derivatives and evaluated their anticancer properties through in vitro assays. The findings suggested that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Case Study 2: Antibacterial Properties

In addition to anticancer activity, some phosphine oxides have shown antibacterial properties. For instance, a derivative was tested against Bacillus subtilis, demonstrating moderate activity with an IC50 value indicating effective bacterial growth inhibition . This suggests that phosphine oxides may have broader applications in treating infections alongside their anticancer effects.

Q & A

What are the optimal synthetic routes for preparing (4-methoxyphenyl)diphenylphosphine oxide with high yield?

Basic Research Question

The synthesis of (4-methoxyphenyl)diphenylphosphine oxide can be optimized using bromide ion-promoted coupling reactions. A method involving bis(4-methoxyphenyl)phosphine oxide and aryl halides under mild conditions (room temperature, 24 hours) achieves yields up to 90% . Key considerations include:

- Reagent Selection : Use bis(4-methoxyphenyl)phosphine oxide as the starting material due to its stability and reactivity.

- Catalyst System : Bromide ions (e.g., tetrabutylammonium bromide) enhance reaction efficiency by stabilizing intermediates.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity.

How can crystallographic and spectroscopic methods resolve structural ambiguities in phosphine oxide derivatives?

Basic Research Question

Combining X-ray crystallography (via SHELX software ) and NMR spectroscopy provides robust structural validation:

- X-ray Crystallography : SHELXL refines small-molecule structures using high-resolution data, critical for confirming the phosphine oxide group’s geometry and substituent positions .

- NMR Analysis : P NMR distinguishes phosphine oxides (δ ~20–30 ppm) from phosphines, while H NMR identifies methoxy protons (δ ~3.8 ppm) .

- Cross-Validation : Discrepancies between crystallographic data and computational models (e.g., DFT) should be resolved by iterative refinement .

What electronic effects dominate the reactivity of (4-methoxyphenyl)diphenylphosphine oxide in cross-coupling catalysis?

Advanced Research Question

The methoxy group’s electron-donating nature enhances ligand-metal interactions in catalytic systems:

- Ligand Design : The 4-methoxy substituent increases electron density on phosphorus, improving coordination to transition metals (e.g., Pd, Ni) in Suzuki-Miyaura couplings .

- Substituent Effects : Comparative studies with non-methoxy analogs show higher catalytic activity for methoxy-containing ligands due to reduced steric hindrance and enhanced π-backbonding .

- Experimental Validation : Use kinetic studies (e.g., reaction rate measurements) and X-ray absorption spectroscopy to probe electronic interactions .

How can computational methods predict the bonding behavior of (4-methoxyphenyl)diphenylphosphine oxide in lanthanide complexes?

Advanced Research Question

Density functional theory (DFT) and X-ray absorption spectroscopy (XAS) elucidate covalent bonding with lanthanides:

- DFT Modeling : Calculate orbital contributions (e.g., 4f-orbital overlap with phosphorus lone pairs) to quantify covalency .

- XAS Validation : Experimental spectra (e.g., L-edge) confirm theoretical predictions of metal-ligand charge transfer .

- Case Study : Compare computational results with crystallographic data from SHELX-refined structures to validate accuracy .

How should researchers address contradictions in spectroscopic data for phosphine oxide derivatives?

Advanced Research Question

Contradictions between P NMR, mass spectrometry, and crystallography require systematic troubleshooting:

- Scenario : A synthesized compound shows P NMR δ = 25 ppm (consistent with phosphine oxide) but unexpected mass spectrometry fragments.

- Resolution Steps :

- Repeat Characterization : Confirm purity via HPLC and elemental analysis.

- Re-examine Crystallography : Use SHELXD to solve potential twinning or disorder in the crystal structure .

- Theoretical Comparison : Overlay DFT-optimized geometry with X-ray data to identify discrepancies .

- Probe Reaction Byproducts : LC-MS can detect trace impurities (e.g., oxidized or hydrolyzed derivatives) .

What strategies improve the stability of (4-methoxyphenyl)diphenylphosphine oxide under reactive conditions?

Basic Research Question

Stability challenges in oxidative or acidic environments can be mitigated by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.